molecular formula C21H30N4O9 B12501893 methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate

methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate

Cat. No.: B12501893
M. Wt: 482.5 g/mol
InChI Key: JTEYKHYBEILJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate is a complex organic compound with a molecular formula of C22H26N2O7. This compound is characterized by the presence of benzyloxycarbonyl, threonyl, and asparaginyl groups, making it a significant molecule in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The threonine and asparagine residues are then coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the esterification of the carboxyl group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling and deprotection steps .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, free amines, and various substituted esters .

Scientific Research Applications

Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate is unique due to the presence of both threonine and asparagine residues, which provide specific binding properties and reactivity. This compound’s combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H30N4O9

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[[4-amino-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoate

InChI

InChI=1S/C21H30N4O9/c1-11(26)16(25-21(32)34-10-13-7-5-4-6-8-13)19(30)23-14(9-15(22)28)18(29)24-17(12(2)27)20(31)33-3/h4-8,11-12,14,16-17,26-27H,9-10H2,1-3H3,(H2,22,28)(H,23,30)(H,24,29)(H,25,32)

InChI Key

JTEYKHYBEILJKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.